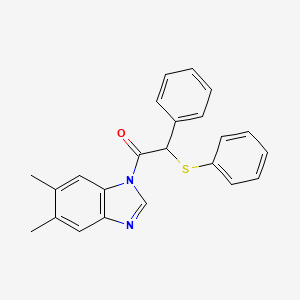
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the benzimidazole intermediate with phenylsulfanyl chloride (thiophenyl chloride) to introduce the phenylsulfanyl substituent.
Phenyl Group Addition:
- Finally, add a phenyl group to the benzimidazole ring using appropriate reagents.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency and yield.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One possible route includes the following reactions:
-
Formation of Benzimidazole Ring:
- Start with 5,6-dimethyl-1H-benzimidazole.
- React it with an appropriate carbonyl compound (e.g., benzaldehyde) to form the benzimidazole ring.
Chemical Reactions Analysis
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone can undergo various reactions, including:
Oxidation: It may be oxidized to form a corresponding ketone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The phenylsulfanyl group can undergo substitution reactions.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound has diverse applications:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigate its interactions with biological targets (e.g., enzymes, receptors).
Materials Science: It may find use in materials with specific properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular components, affecting pathways relevant to its applications.
Comparison with Similar Compounds
While 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique, similar compounds include:
These compounds share structural features but differ in functional groups and properties.
Properties
Molecular Formula |
C23H20N2OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-2-phenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C23H20N2OS/c1-16-13-20-21(14-17(16)2)25(15-24-20)23(26)22(18-9-5-3-6-10-18)27-19-11-7-4-8-12-19/h3-15,22H,1-2H3 |
InChI Key |
IJZSYEWMTHBAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11018953.png)
![methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11018955.png)
![1-(2-Methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11018960.png)
![Methyl 4-[({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11018963.png)
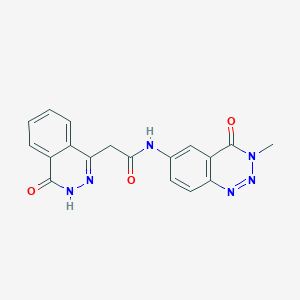
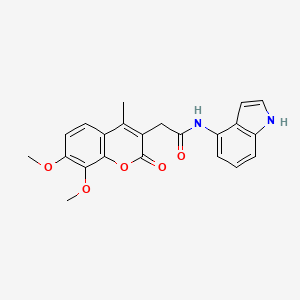
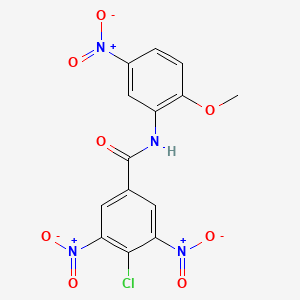
![4-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B11018992.png)
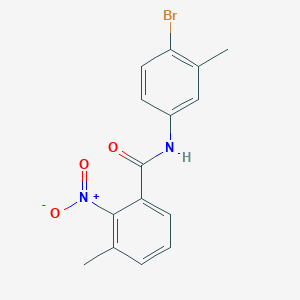

![6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11019016.png)

![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B11019026.png)
![2-({4-[(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one](/img/structure/B11019033.png)
